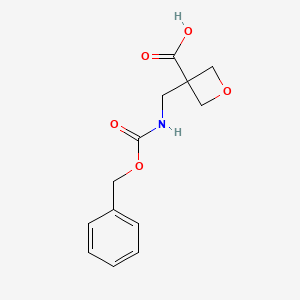

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(phenylmethoxycarbonylaminomethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUQHCQZHGZROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Aminomethylation: The aminomethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Amine Protection and Deprotection

Mechanism : The benzyl carbamate group is introduced via nucleophilic substitution of the amine with benzyloxycarbonyl chloride. Deprotection occurs under acidic conditions, releasing the benzyl alcohol and regenerating the primary amine .

Activation and Coupling Reactions

Mechanism : Carbodiimides (e.g., CDI) activate the carboxylic acid to form reactive intermediates (e.g., imidazolides), facilitating coupling with amines under mild conditions .

Stability and Isomerization

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Isomerization | Heat (100°C), dioxane/water | Conversion to lactone derivatives |

Mechanism : Oxetane-carboxylic acids are prone to intramolecular cyclization under thermal stress, forming lactones via nucleophilic attack of the carboxylate on the oxetane ring .

Analytical and Structural Data

Spectral characterization :

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and structural properties. The presence of the benzyloxy and carbonyl groups enhances its chemical versatility. The molecular formula of this compound is with a molecular weight of approximately 265.27 g/mol .

Enhancing Drug Properties

The incorporation of the oxetane motif into drug candidates has been shown to improve several pharmacological properties:

- Aqueous Solubility : The three-dimensional structure of the oxetane ring can increase solubility in aqueous environments, which is crucial for bioavailability.

- Metabolic Stability : The moderate ring strain associated with oxetanes can redirect metabolic pathways away from cytochrome P450 enzymes, potentially reducing drug-drug interactions .

- Bioisosterism : Oxetanes can serve as bioisosteres for carbonyl groups, allowing chemists to modify existing compounds to evade enzymatic degradation while maintaining efficacy .

Case Studies

Several studies have highlighted the effectiveness of oxetanes in drug development:

- Anticancer Agents : Research has demonstrated that compounds incorporating oxetane structures exhibit enhanced activity against certain cancer cell lines due to improved solubility and reduced toxicity profiles.

- Antibiotic Development : The unique properties of oxetanes have been utilized in creating novel antibiotics that show efficacy against resistant bacterial strains.

Potential Challenges

While the applications of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid are promising, there are challenges associated with its use:

- Synthesis Complexity : The multi-step synthesis can lead to lower yields and increased costs.

- Regulatory Hurdles : As with all new chemical entities, navigating regulatory pathways for approval can be complex and time-consuming.

Mechanism of Action

The mechanism of action of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The benzyloxycarbonyl group can also be involved in protecting or modifying functional groups during chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Oxetane Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | 1379811-81-0 | C₁₂H₁₃NO₅ | 251.24 | Lacks methyl group; storage at 2–8°C; hazard warnings (H302, H315, etc.) |

| 3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid | 1512277-51-8 | C₁₃H₁₅NO₅ | 265.27 | Methylated amino group; used in peptide research |

| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (Fmoc) | 1380327-56-9 | C₁₉H₁₇NO₅ | 339.34 | Fmoc-protected; base-labile; fire hazards include CO/NOx emissions |

| 3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid (Boc) | 1500588-04-4 | C₁₀H₁₇NO₅ | 231.25 | Boc-protected; acid-labile; lower molecular weight |

| 3-(Benzylamino)-3-oxetanyl]acetic acid | 1404193-72-1 | C₁₂H₁₅NO₃ | 221.26 | Acetic acid side chain; benzylamino instead of Cbz |

Structural and Functional Differences

Protective Groups: Cbz (Benzyloxycarbonyl): Offers stability under basic conditions but requires hydrogenolysis or acidic conditions for removal (e.g., H₂/Pd-C) . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies . Fmoc (Fluorenylmethyloxycarbonyl): Base-labile (e.g., piperidine), widely used in solid-phase peptide synthesis .

Acetic acid derivatives (e.g., 3-(Benzylamino)-3-oxetanyl]acetic acid) exhibit different physicochemical properties, such as increased polarity, impacting their utility as building blocks .

Hazard Profiles :

- Cbz derivatives (e.g., CAS 1379811-81-0) carry warnings for toxicity (H302: harmful if swallowed) and skin irritation (H315) .

- Fmoc analogs pose fire hazards due to decomposition products like carbon oxides .

Research Findings and Challenges

- Synthetic Accessibility: The preparation of methyl 2-benzoylamino-3-oxobutanoate (a precursor in oxetane synthesis) involves condensation with aromatic amines under reflux, as reported in early methodologies .

- Solubility and Stability: Limited solubility data exist for these compounds, though storage at 2–8°C is recommended for Cbz derivatives to prevent decomposition .

- Safety Considerations : Firefighting measures for Fmoc derivatives emphasize alcohol-resistant foams due to nitrogen oxide emissions .

Biological Activity

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid is a synthetic compound characterized by its unique oxetane structure, which is a four-membered cyclic ether. This compound features a benzyloxycarbonyl group, an amino group, and a carboxylic acid functional group, contributing to its potential reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 265.26 g/mol .

The presence of the oxetane ring may impart distinct properties compared to other cyclic compounds, making it of interest in various chemical and pharmaceutical applications. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays and studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| CAS Number | 2138200-00-5 |

Antimicrobial Properties

Research indicates that oxetane derivatives, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

A study highlighted that oxetanone derivatives could inhibit the growth of Bacillus subtilis and Piricularia oryzae, suggesting that this class of compounds may serve as effective agents in agricultural applications .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The benzyloxycarbonyl group enhances the stability and solubility of the compound, potentially increasing its bioavailability and effectiveness in inhibiting microbial growth.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial properties of various oxetane derivatives, this compound was tested alongside other structural analogs. The results demonstrated that this compound exhibited a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to conventional antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps, including the formation of the oxetane ring followed by functionalization with amino and carboxylic acid groups. The efficiency of these synthetic routes has been documented, showing high specificity and yield .

Q & A

Q. What are the recommended safety protocols for handling 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .

- Engineering Controls: Use fume hoods for handling powdered or volatile forms. Ensure adequate ventilation to minimize inhalation risks .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Q. What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:

- Protection-Deprotection Approach: The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine moiety. The oxetane ring is synthesized via cyclization of a β-hydroxy ester precursor using Mitsunobu conditions (DIAD, PPh₃) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. How can researchers characterize and validate the purity of this compound?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Cbz-protected amine (δ ~7.3–7.5 ppm for benzyl aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₄H₁₇NO₅) with <2 ppm mass accuracy .

- HPLC: Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Peptide Mimetics: The oxetane ring enhances metabolic stability in peptidomimetic drug candidates by reducing enzymatic degradation .

- Linker Chemistry: Used in PROTACs (PROteolysis-Targeting Chimeras) to conjugate E3 ligase ligands with target protein binders .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the oxetane ring?

Methodological Answer:

- Chiral Auxiliaries: Introduce a chiral center via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization .

- Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- X-ray Crystallography: Confirm absolute configuration post-synthesis using single-crystal diffraction .

Q. What strategies mitigate solubility and stability challenges in aqueous reaction systems?

Methodological Answer:

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

Q. How can competing side reactions (e.g., oxetane ring-opening) be minimized during functionalization?

Methodological Answer:

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

Methodological Answer:

- Tiered Testing: Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) and Ames tests for mutagenicity .

- Environmental Impact: Assess biodegradability via OECD 301D closed bottle tests and bioaccumulation potential using logP calculations (e.g., cLogP ~1.2) .

Q. What reaction conditions optimize the incorporation of this compound into complex macromolecular systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.